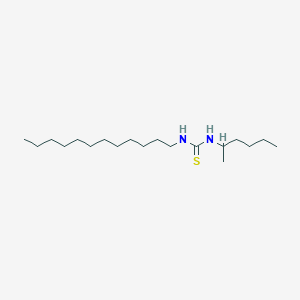

N-Dodecyl-N'-hexan-2-ylthiourea

Description

Properties

CAS No. |

62549-46-6 |

|---|---|

Molecular Formula |

C19H40N2S |

Molecular Weight |

328.6 g/mol |

IUPAC Name |

1-dodecyl-3-hexan-2-ylthiourea |

InChI |

InChI=1S/C19H40N2S/c1-4-6-8-9-10-11-12-13-14-15-17-20-19(22)21-18(3)16-7-5-2/h18H,4-17H2,1-3H3,(H2,20,21,22) |

InChI Key |

BSJGUBXQPYEYAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NC(C)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Unsymmetrical Thioureas

Thioureas are typically synthesized via reactions involving amines and thiocarbonylating agents. For unsymmetrical derivatives such as N-dodecyl-N'-hexan-2-ylthiourea, the primary challenge lies in achieving regioselective coupling of two distinct amines. The following methodologies have been validated across multiple studies:

Carbon Disulfide-Mediated Coupling

The reaction of primary amines with carbon disulfide (CS2) under basic conditions forms dithiocarbamate intermediates, which can subsequently react with electrophilic agents to yield thioureas. This approach is highly adaptable for synthesizing both symmetrical and unsymmetrical derivatives.

Preparation of this compound

Method 1: Two-Step Coupling via Dithiocarbamate Intermediate

Step 1: Formation of Sodium N-Dodecyldithiocarbamate

A mixture of n-dodecylamine (92.5 g, 0.5 mol), carbon disulfide (38 g, 0.5 mol), and 20% aqueous NaOH (100 g, 0.5 mol) in water (300 mL) is vigorously stirred at 50°C until CS2 is fully consumed. The resulting sodium N-dodecyldithiocarbamate is isolated as a pale-yellow solution.

Step 2: Reaction with Hexan-2-amine

To the dithiocarbamate solution, 1,3-propanesultone (61 g, 0.5 mol) is added in portions, followed by hexan-2-amine (51 g, 0.5 mol). The mixture is heated at 50°C for 1 hour, after which additional NaOH (100 g, 0.5 mol) is introduced to precipitate the product. The crude thiourea is recrystallized from a 4:1 isopropanol-water mixture, yielding 70–75% of this compound as white crystals.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Solvent | Water |

| Reaction Time | 1–2 hours |

| Yield | 70–75% |

Method 2: Isothiocyanate Route

Step 1: Synthesis of Dodecyl Isothiocyanate

n-Dodecylamine (100 mmol) is treated with thiophosgene (110 mmol) in dichloromethane (DCM) at 0°C. The reaction is stirred for 4 hours, washed with water, and dried over Na2SO4 to yield dodecyl isothiocyanate (85% yield).

Step 2: Condensation with Hexan-2-amine

Dodecyl isothiocyanate (50 mmol) is reacted with hexan-2-amine (55 mmol) in anhydrous THF at room temperature for 12 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane:EtOAc, 3:1) to obtain the thiourea derivative in 82% yield.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Molar Ratio | 1:1.1 (isothiocyanate:amine) |

| Purification | Column chromatography |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Environmental and Operational Considerations

- The carbon disulfide route (Method 1) uses aqueous media, aligning with green chemistry principles.

- Method 2 generates stoichiometric HCl, requiring neutralization steps.

Characterization and Analytical Data

Spectroscopic Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 76–77°C |

| LogP | 7.8 |

| Solubility | Insoluble in water; soluble in DMF, DCM |

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-hexan-2-ylthiourea undergoes various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of thioureas can lead to the formation of thiols or amines.

Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Dodecyl-N’-hexan-2-ylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the formulation of corrosion inhibitors and as an additive in lubricants and surfactants

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-hexan-2-ylthiourea involves its interaction with molecular targets through its thiourea functional group. The sulfur atom in the thiourea moiety can form strong interactions with metal ions and other electrophilic centers. This interaction can inhibit the activity of enzymes or disrupt the function of proteins, leading to its biological effects. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Structural Comparison with Thiourea Analogues

Thiourea derivatives vary widely based on substituent groups, which dictate their physicochemical and functional properties. Below is a comparative analysis of N-Dodecyl-N'-hexan-2-ylthiourea with key analogues:

Table 1. Structural and Molecular Comparison of Thiourea Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₉H₄₀N₂S | 328.57 | Dodecyl, Hexan-2-yl | Thiourea |

| N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea | C₂₂H₂₅N₃O₂S | 395.52 | Hexanoyl, Benzoxazolyl-phenyl | Thiourea, Benzoxazole |

| Benzalkonium chloride (BAC12) | C₁₉H₃₄ClN | 304.00 | Benzyl, Dodecyl | Quaternary ammonium |

- N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound features an aromatic benzoxazole ring and a hexanoyl group, enhancing rigidity and electronic conjugation. The benzoxazole moiety may improve UV absorption or fluorescence, making it suitable for optical applications .

- Benzalkonium chloride (BAC12) : A quaternary ammonium compound with antimicrobial properties. Unlike thioureas, BAC12 is cationic, enabling strong interactions with negatively charged surfaces (e.g., bacterial membranes) .

This compound

- Hydrophobicity : The long alkyl chains (C₁₂ and C₆) suggest low water solubility and high lipid affinity, ideal for surfactant or emulsifier roles.

- Thermal Stability : Aliphatic thioureas generally exhibit moderate thermal stability, decomposing above 150°C.

N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea

- Its higher molar mass (395.52 g/mol) correlates with increased melting points compared to aliphatic thioureas .

Benzalkonium chloride (BAC12)

- Cationic Nature : Enables superior antimicrobial efficacy but may cause cytotoxicity in eukaryotic cells, limiting biomedical use .

Research Findings and Application-Based Comparison

Thioureas vs. Quaternary Ammonium Compounds

- Surfactant Performance: BAC12 (cationic) outperforms thioureas in antimicrobial activity but lacks the metal-chelating ability of thioureas. This compound’s non-ionic nature may reduce environmental toxicity .

- Coordination Chemistry : Thioureas form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis or corrosion inhibition. Aromatic thioureas (e.g., benzoxazole derivative) exhibit stronger metal-binding due to electron-withdrawing groups .

Hydroxyureas ()

- Unlike thioureas, hydroxyureas (-NH-C(O)-NH-OH) possess a hydroxyl group, enhancing hydrogen-bonding capacity. They are clinically used for sickle cell disease but lack the sulfur-based reactivity of thioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.